Cas no 93596-98-6 (2-Propen-1-amine, N-methoxy-, hydrochloride)

2-Propen-1-amine, N-methoxy-, hydrochloride 化学的及び物理的性質
名前と識別子
-
- 2-Propen-1-amine, N-methoxy-, hydrochloride
- methoxy(prop-2-en-1-yl)amine hydrochloride
- AT24925
- 93596-98-6
- 862-693-3
- methoxy(prop-2-en-1-yl)aminehydrochloride
- N-Methoxyprop-2-en-1-amine;hydrochloride
- EN300-27160333
- N-ALLYL-O-METHYLHYDROXYLAMINE HCL
-
- MDL: MFCD32878539
- インチ: InChI=1S/C4H9NO.ClH/c1-3-4-5-6-2;/h3,5H,1,4H2,2H3;1H
- InChIKey: HVDRKIAZUPTBHK-UHFFFAOYSA-N
計算された属性
- 精确分子量: 123.0450916Da
- 同位素质量: 123.0450916Da
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 2
- 重原子数量: 7
- 回転可能化学結合数: 3
- 複雑さ: 36.5
- 共价键单元数量: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 21.3Ų
2-Propen-1-amine, N-methoxy-, hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27160333-1.0g |
methoxy(prop-2-en-1-yl)amine hydrochloride |
93596-98-6 | 95.0% | 1.0g |
$928.0 | 2025-03-20 | |
Enamine | EN300-27160333-5.0g |
methoxy(prop-2-en-1-yl)amine hydrochloride |
93596-98-6 | 95.0% | 5.0g |
$2692.0 | 2025-03-20 | |
Enamine | EN300-27160333-10.0g |
methoxy(prop-2-en-1-yl)amine hydrochloride |
93596-98-6 | 95.0% | 10.0g |
$3992.0 | 2025-03-20 | |
1PlusChem | 1P028TWI-500mg |
methoxy(prop-2-en-1-yl)aminehydrochloride |
93596-98-6 | 95% | 500mg |
$956.00 | 2024-04-20 | |
Aaron | AR028U4U-100mg |
methoxy(prop-2-en-1-yl)aminehydrochloride |
93596-98-6 | 95% | 100mg |
$468.00 | 2025-02-17 | |
Aaron | AR028U4U-250mg |
methoxy(prop-2-en-1-yl)aminehydrochloride |
93596-98-6 | 95% | 250mg |
$657.00 | 2025-02-17 | |
1PlusChem | 1P028TWI-100mg |
methoxy(prop-2-en-1-yl)aminehydrochloride |
93596-98-6 | 95% | 100mg |
$460.00 | 2024-04-20 | |
1PlusChem | 1P028TWI-50mg |
methoxy(prop-2-en-1-yl)aminehydrochloride |
93596-98-6 | 95% | 50mg |
$320.00 | 2024-04-20 | |
1PlusChem | 1P028TWI-1g |
methoxy(prop-2-en-1-yl)aminehydrochloride |
93596-98-6 | 95% | 1g |
$1209.00 | 2024-04-20 | |
Aaron | AR028U4U-2.5g |
methoxy(prop-2-en-1-yl)aminehydrochloride |
93596-98-6 | 95% | 2.5g |
$2527.00 | 2025-02-17 |
2-Propen-1-amine, N-methoxy-, hydrochloride 関連文献
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632
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Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
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Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
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Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
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Dugald J. MacDougall,Bruce C. Noll,Alan R. Kennedy,Kenneth W. Henderson Dalton Trans., 2006, 1875-1884
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Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
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Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
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Peng Chang,Hui Mei,Shixiang Zhou,Konstantinos G. Dassios,Laifei Cheng J. Mater. Chem. A, 2019,7, 4230-4258
2-Propen-1-amine, N-methoxy-, hydrochlorideに関する追加情報
Introduction to 2-Propen-1-amine, N-methoxy-, hydrochloride (CAS No. 93596-98-6)
2-Propen-1-amine, N-methoxy-, hydrochloride, identified by the Chemical Abstracts Service Number (CAS No.) 93596-98-6, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This compound, a hydrochloride salt derivative, has garnered attention due to its versatile structural framework and potential applications in medicinal chemistry. The presence of both an amine and an N-methoxy functional group makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of bioactive agents.
The molecular structure of 2-propenylamine (allylamine) is characterized by a propenyl chain attached to an amine group. The methoxylation at the nitrogen atom introduces a unique electronic and steric environment, influencing its reactivity and interactions with biological targets. When combined with hydrochloride salt formation, the compound exhibits enhanced solubility in aqueous systems, making it more amenable for formulation and administration in pharmaceutical applications.
In recent years, the interest in N-methoxy-substituted allylamines has surged due to their role as key intermediates in the synthesis of various pharmacophores. These intermediates are particularly relevant in the development of small-molecule drugs targeting neurological disorders, cardiovascular diseases, and inflammatory conditions. The methoxy group serves as a modulator of bioavailability and metabolic stability, while the allylamine moiety provides a scaffold for further functionalization via cross-coupling reactions such as Suzuki-Miyaura or Heck couplings.
One of the most compelling aspects of 2-propen-1-amine, N-methoxy-, hydrochloride is its utility in constructing heterocyclic compounds. Heterocycles are ubiquitous in biologically active molecules, and the ability to introduce functionalized allylamines into these structures opens up new avenues for drug discovery. For instance, researchers have explored its incorporation into indole derivatives, which are known for their pharmacological activity across multiple therapeutic areas. The N-methoxy group enhances nucleophilic substitution reactions at the allylic position, facilitating the introduction of additional substituents that can fine-tune biological activity.
The pharmaceutical industry has been particularly keen on exploring derivatives of allylamines due to their potential as kinase inhibitors. Kinases are enzymes that play critical roles in cell signaling pathways, and their dysregulation is implicated in numerous diseases. By leveraging the reactivity of 2-propen-1-amine, N-methoxy-, hydrochloride, chemists have developed novel inhibitors that target specific kinases with high selectivity. These inhibitors often exhibit improved pharmacokinetic profiles compared to earlier generations of drugs, owing to modifications introduced through methoxylation and salt formation.
Recent advances in computational chemistry have further highlighted the significance of N-methoxy-substituted allylamines as building blocks. Molecular modeling studies indicate that these compounds can interact with biological targets through multiple binding modes, enhancing their therapeutic efficacy. Additionally, computational approaches have been used to predict optimal synthetic routes for incorporating these intermediates into drug candidates, streamlining the drug discovery process.
The synthesis of 2-propen-1-amine, N-methoxy-, hydrochloride typically involves nucleophilic substitution reactions on propene derivatives followed by methoxylation and salt formation. Modern synthetic methodologies emphasize green chemistry principles, utilizing catalytic systems that minimize waste and improve atom economy. For instance, transition-metal-catalyzed reactions have enabled efficient functionalization of allylic positions without excessive byproduct formation.
In conclusion,2-propen-1-amine, N-methoxy-, hydrochloride (CAS No. 93596-98-6) represents a promising intermediate in pharmaceutical synthesis. Its unique structural features make it valuable for constructing complex bioactive molecules targeting various diseases. As research continues to uncover new applications for this compound and its derivatives,N-methoxy-substituted allylamines are poised to play an increasingly important role in the development of next-generation therapeutics.
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